molecular formula C16H12ClNO3 B14648668 2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid CAS No. 53901-69-2

2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid

Katalognummer: B14648668
CAS-Nummer: 53901-69-2
Molekulargewicht: 301.72 g/mol
InChI-Schlüssel: QUAFNALOLHHWGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid is an organic compound that features a benzoic acid moiety linked to a 2-chlorophenyl group through an acryloyl amide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid typically involves the reaction of 2-chlorophenylacrylic acid with 2-aminobenzoic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tolfenamic acid: An aminobenzoic acid derivative with a similar structure, used as a non-steroidal anti-inflammatory drug (NSAID).

    Flufenamic acid: Another aminobenzoic acid derivative with anti-inflammatory properties.

    Mefenamic acid: A related compound used for its analgesic and anti-inflammatory effects.

Uniqueness

2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid is unique due to the presence of the acryloyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other aminobenzoic acid derivatives that lack this functional group.

Eigenschaften

CAS-Nummer

53901-69-2

Molekularformel

C16H12ClNO3

Molekulargewicht

301.72 g/mol

IUPAC-Name

2-[3-(2-chlorophenyl)prop-2-enoylamino]benzoic acid

InChI

InChI=1S/C16H12ClNO3/c17-13-7-3-1-5-11(13)9-10-15(19)18-14-8-4-2-6-12(14)16(20)21/h1-10H,(H,18,19)(H,20,21)

InChI-Schlüssel

QUAFNALOLHHWGL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.